molecular formula C5H11ClN2O B3255824 Piperazin-1-yl-methanone hydrochloride CAS No. 260252-88-8

Piperazin-1-yl-methanone hydrochloride

Cat. No.: B3255824
CAS No.: 260252-88-8
M. Wt: 150.61 g/mol
InChI Key: BGQLKIRZQYRJPH-UHFFFAOYSA-N
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Description

Piperazin-1-yl-methanone hydrochloride is an organic compound that has garnered significant interest in various fields of scientific research. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl-methanone hydrochloride typically involves the reaction of piperazine with methanone derivatives under controlled conditions. One common method involves the use of cyclopropylcarbonyl chloride as a reactant. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step procedures that ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product in its desired form. The use of advanced techniques such as chromatography and spectroscopy is common to monitor the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl-methanone hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Piperazin-1-yl-methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: This compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Piperazin-1-yl-methanone hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, the compound can modulate the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, inflammation, and cancer progression .

Comparison with Similar Compounds

Piperazin-1-yl-methanone hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific applications and biological activities, highlighting the uniqueness of each compound in its respective field of research.

Properties

IUPAC Name

piperazine-1-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c8-5-7-3-1-6-2-4-7;/h5-6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQLKIRZQYRJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260252-88-8
Record name 1-Piperazinecarboxaldehyde, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260252-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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